![molecular formula C14H19N3O2 B5703791 N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5703791.png)
N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide is a compound that has gained significant attention in the field of scientific research. It is a chemical compound that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
Mécanisme D'action
The mechanism of action of N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in disease processes, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
Studies have shown that N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide has various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to have an effect on the immune system, specifically on T-cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide in lab experiments is its potential as a lead compound for drug discovery. It has also been found to have low toxicity, making it a safer option for use in experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for the study of N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Finally, it could be studied for its potential use in other fields such as material science or catalysis.
In conclusion, N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide is a compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound.
Méthodes De Synthèse
The synthesis of N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide involves the reaction of 4-pyridinecarboxylic acid with cyclopentylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired compound.
Applications De Recherche Scientifique
N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide has been studied for its potential applications in various fields of scientific research. It has been found to have potential use in medicinal chemistry as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In addition, it has been studied for its potential use in drug discovery as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c15-14(12-7-9-16-10-8-12)17-19-13(18)6-5-11-3-1-2-4-11/h7-11H,1-6H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQGYULLFNHRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CCC(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

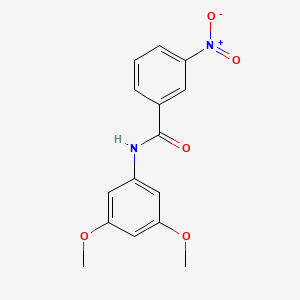
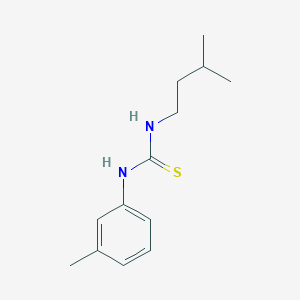
![6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5703718.png)
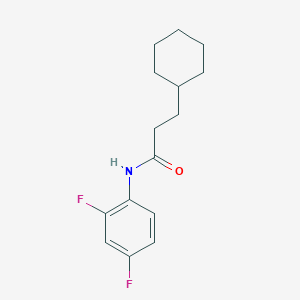
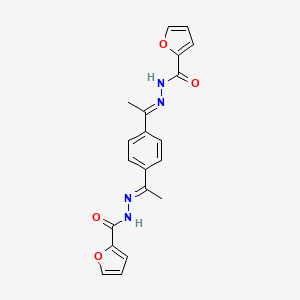


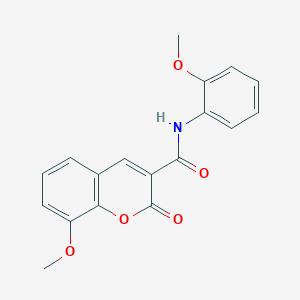
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5703759.png)
![3-chloro-4-ethoxy-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5703794.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)